Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of (3R,5S)-1-Butyl-3,5-dimethylpiperazine, a chiral piperazine derivative of increasing interest in pharmaceutical research and development. From its synthesis and commercial availability to its applications as a key building block in drug discovery, this document serves as an essential resource for scientists and researchers in the field.
Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting various therapeutic areas, particularly the central nervous system (CNS).[1][2][3] The introduction of chirality into the piperazine ring, as seen in (3R,5S)-1-Butyl-3,5-dimethylpiperazine, offers a powerful strategy to enhance target specificity, improve potency, and optimize pharmacokinetic profiles. The specific stereochemistry of this compound plays a crucial role in its biological activity and chemical reactivity.[4] This guide will delve into the technical details surrounding this valuable chiral building block.
Synthesis and Commercial Availability
The synthesis of (3R,5S)-1-Butyl-3,5-dimethylpiperazine is typically achieved through a multi-step process starting from commercially available precursors. The most common and practical route involves the use of the N-Boc protected intermediate, (3R,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate.
Key Starting Material: (3R,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
This chiral intermediate is commercially available from various suppliers, providing a reliable starting point for the synthesis of the target compound.
Table 1: Commercial Availability of (3R,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
| Supplier | CAS Number | Purity |
| ZaiQi Bio-Tech | 129779-30-2 | 98% |
| Appchem | 129779-30-2 | Not specified |
| Synblock | 129779-30-2 | >98% |
Synthetic Pathway
The synthesis of (3R,5S)-1-Butyl-3,5-dimethylpiperazine from its N-Boc protected precursor involves two key transformations: N-Boc deprotection and subsequent N-alkylation.
Caption: Synthetic workflow for (3R,5S)-1-Butyl-3,5-dimethylpiperazine.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and desired scale.
Protocol 1: N-Boc Deprotection of (3R,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
This procedure details the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free secondary amine.
Rationale: The Boc group is a widely used amine protecting group due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions.[5][6][7]
Step-by-Step Methodology:
-
Dissolve (3R,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting salt of (3R,5S)-3,5-dimethylpiperazine can be used directly in the next step or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine.
Protocol 2: N-Butylation of (3R,5S)-3,5-dimethylpiperazine via Reductive Amination
This protocol describes the introduction of the butyl group onto the piperazine nitrogen via reductive amination.
Rationale: Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[8][9][10] It involves the reaction of an amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent often employed for this transformation.[8]
Step-by-Step Methodology:
-
Dissolve (3R,5S)-3,5-dimethylpiperazine (1.0 eq), either as the free base or its salt, in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add butyraldehyde (1.0-1.2 eq) to the solution.
-
If starting from the salt, a mild base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) may be added to liberate the free amine.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude (3R,5S)-1-Butyl-3,5-dimethylpiperazine is typically a colorless to pale yellow liquid.[4] Purification is generally achieved by flash column chromatography on silica gel.[11][12]
Protocol 3: Purification by Flash Column Chromatography
Step-by-Step Methodology:
-
Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is often effective.
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Load the solution onto the column and elute with the chosen solvent system.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (3R,5S)-1-Butyl-3,5-dimethylpiperazine.
Commercial Availability of the Final Product
For researchers who prefer to source the final compound directly, (3R,5S)-1-Butyl-3,5-dimethylpiperazine is commercially available from specialized chemical suppliers.
Table 2: Commercial Availability of (3R,5S)-1-Butyl-3,5-dimethylpiperazine
| Supplier | Catalog Number | CAS Number |
| EvitaChem | EVT-1440493 | 109055-59-6 |
Quality Control and Analytical Characterization
Ensuring the identity, purity, and stereochemical integrity of (3R,5S)-1-Butyl-3,5-dimethylpiperazine is paramount for its application in research and drug development. A combination of analytical techniques is employed for this purpose.
Caption: Quality control workflow for (3R,5S)-1-Butyl-3,5-dimethylpiperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound. While specific spectral data for (3R,5S)-1-Butyl-3,5-dimethylpiperazine is not widely published, analogous structures can provide an estimation of expected chemical shifts.[1][5][13][14][15]
Expected ¹H NMR (CDCl₃) Chemical Shift Ranges:
-
Aliphatic Protons (Butyl Group): ~0.9 ppm (t, 3H, -CH₃), ~1.3-1.5 ppm (m, 4H, -CH₂CH₂-), ~2.3-2.5 ppm (t, 2H, -NCH₂-)
-
Piperazine Ring Protons: ~1.8-3.0 ppm (m, 8H)
-
Methyl Group Protons on Piperazine Ring: ~1.0-1.2 ppm (d, 6H, -CH₃)
-
NH Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.
Expected ¹³C NMR (CDCl₃) Chemical Shift Ranges:
-
Aliphatic Carbons (Butyl Group): ~14 ppm (-CH₃), ~20-30 ppm (-CH₂CH₂-), ~55-60 ppm (-NCH₂-)
-
Piperazine Ring Carbons: ~45-60 ppm
-
Methyl Group Carbons on Piperazine Ring: ~15-20 ppm
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For (3R,5S)-1-Butyl-3,5-dimethylpiperazine (Molecular Formula: C₁₀H₂₂N₂), the expected exact mass is 170.1783 g/mol .
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[3][16][17] The selection of the chiral stationary phase (CSP) and mobile phase is critical for achieving separation of the enantiomers.
Protocol 4: Chiral HPLC Analysis
Rationale: Chiral stationary phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[17] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and effective for a broad range of compounds.[6][18]
Step-by-Step Methodology:
-
Column Selection: Screen various chiral columns, such as those with cellulose- or amylose-based stationary phases (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine or triethylamine) is often added to improve peak shape for basic compounds like piperazines.
-
Method Development:
-
Start with a standard mobile phase composition, for example, 90:10 (v/v) n-hexane:isopropanol with 0.1% diethylamine.
-
Inject a solution of the compound and monitor the chromatogram.
-
If separation is not achieved, systematically vary the ratio of the polar modifier and consider trying different alcohol modifiers.
-
Analysis: Once separation is achieved, integrate the peaks corresponding to the two enantiomers to determine the enantiomeric excess (ee).
Applications in Drug Development
The unique structural features of (3R,5S)-1-Butyl-3,5-dimethylpiperazine make it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The piperazine moiety can influence a compound's solubility, lipophilicity, and ability to cross the blood-brain barrier. Furthermore, the specific stereochemistry and substitution pattern can confer high affinity and selectivity for various neurotransmitter receptors.[1][2][12]
Scaffold for CNS-Active Compounds
Disubstituted piperazines are key components in many CNS drug candidates due to their ability to interact with a variety of receptors and transporters.[2][12] The (3R,5S) stereochemistry can be crucial for achieving the desired pharmacological profile. For instance, derivatives of 3,5-disubstituted piperidines, which are structurally related, have been investigated as potent renin inhibitors for the treatment of hypertension.[17][19]
Modulation of Neurotransmitter Receptors
Piperazine derivatives have been extensively studied for their activity at various neurotransmitter receptors, including serotonin, dopamine, and nicotinic acetylcholine receptors.[1][12] The N-butyl group and the dimethyl substitution in (3R,5S)-1-Butyl-3,5-dimethylpiperazine can be tailored to optimize binding to specific receptor subtypes, potentially leading to the development of drugs for depression, anxiety, schizophrenia, and other neurological disorders.[3][16]
Conclusion
(3R,5S)-1-Butyl-3,5-dimethylpiperazine is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its stereochemically defined structure offers significant potential for the development of novel therapeutics with improved efficacy and safety profiles. This guide has provided a comprehensive overview of its synthesis, commercial availability, quality control, and potential applications, serving as a practical resource for researchers in the pharmaceutical sciences.
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